2,2-Di(tert-amylperoxy)butane

LDPE polymerization initiator efficiency specific consumption

2,2-Di(tert-amylperoxy)butane (CAS 13653-62-8) belongs to the diperoxyketal class of organic peroxides, a subfamily of dialkyl peroxides that serve as free-radical initiators for ethylene (LDPE) polymerization under high pressure. It is commercially supplied as a 50–55% solution in isododecane (e.g., Luperox® 520M50, Kayaketal AM-C55) and is characterized by its selectivity as a tertiary-amyl (t-amyl) radical source, which distinguishes it from t-butyl analogs and from mono-peroxide initiators.

Molecular Formula C14H30O4
Molecular Weight 262.39 g/mol
CAS No. 13653-62-8
Cat. No. B088360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Di(tert-amylperoxy)butane
CAS13653-62-8
Molecular FormulaC14H30O4
Molecular Weight262.39 g/mol
Structural Identifiers
SMILESCCC(C)(C)OOC(C)(CC)OOC(C)(C)CC
InChIInChI=1S/C14H30O4/c1-9-12(4,5)15-17-14(8,11-3)18-16-13(6,7)10-2/h9-11H2,1-8H3
InChIKeyIVOIHMSMNONJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Di(tert-amylperoxy)butane (CAS 13653-62-8) Procurement & Selection Guide


2,2-Di(tert-amylperoxy)butane (CAS 13653-62-8) belongs to the diperoxyketal class of organic peroxides, a subfamily of dialkyl peroxides that serve as free-radical initiators for ethylene (LDPE) polymerization under high pressure [1]. It is commercially supplied as a 50–55% solution in isododecane (e.g., Luperox® 520M50, Kayaketal AM-C55) and is characterized by its selectivity as a tertiary-amyl (t-amyl) radical source, which distinguishes it from t-butyl analogs and from mono-peroxide initiators .

Why t-Amyl Peroxyketals Cannot be Interchanged with t-Butyl or Mono-Peroxide Analogs


While organic peroxides of the dialkyl or peroxyketal class are often considered interchangeable radical sources, substitution of 2,2-di(tert-amylperoxy)butane with the more common 2,2-di(tert-butylperoxy)butane or with a simple mono-peroxide (e.g., dicumyl peroxide) introduces measurable penalties in productivity, specific consumption, and polymer quality. These penalties arise from a combination of a higher 10-hour half-life temperature (104 °C vs. 98 °C for the t-butyl analog) [1], intrinsically lower-energy and more selective radical generation , and substantially different process kinetics—including a >40% slower time-to-maximum-temperature for closest structural analogs [2]. The quantitative evidence below demonstrates that these differences are not marginal and directly impact commercial-scale LDPE manufacturing economics.

Quantitative Differentiation Evidence for 2,2-Di(tert-amylperoxy)butane Procurement


Superior LDPE Productivity: Higher Conversion vs. t-Butyl Analog at 180°C

In high-pressure (1800 bar) ethylene polymerization at a wall temperature of 180 °C, 2,2-di(tert-amylperoxy)butane (Luperox® 520M50) alone delivers a conversion of 11.95% with a specific consumption (CS) of 0.176 g pure peroxide per kg LDPE [1]. The structurally analogous 2,2-di(tert-butylperoxy)butane (Luperox® 220M50) has been reported to result in low productivity in the same process context [1][2], and when blended at ~30 mol% replacing the t-amyl initiator, the conversion only marginally increases to 12.1% while CS decreases to 0.163 g/kg—indicating that the t-amyl compound is the primary productivity driver [1].

LDPE polymerization initiator efficiency specific consumption

Higher 10-Hour Half-Life Temperature: Broader Processing Window vs. t-Butyl Peroxyketal

The 10-hour half-life temperature (t₁/₂, 10 h) of 2,2-di(tert-amylperoxy)butane is 104 °C [1], compared to 98 °C for the direct t-butyl analog 2,2-di(tert-butylperoxy)butane [2]. This 6 °C upward shift means the t-amyl initiator decays approximately 1.5–2× slower at the same temperature, expanding the safe handling and metering window while still delivering effective radical flux at typical LDPE autoclave and tubular reactor operating temperatures (120–250 °C).

thermal stability half-life temperature process window

Lower-Energy Radical Generation: Reduced Hydrogen Abstraction vs. t-Butyl Peroxides

Tertiary-amyl peroxyketals decompose to yield ethyl radicals that are measurably less energetic and more selective than the methyl radicals produced by tertiary-butyl peroxide analogs . This selectivity manifests as reduced hydrogen abstraction from the polymer backbone, as demonstrated by the fact that tert-amyl peroxyesters provide higher initiator efficiency than tert-butyl peroxyesters due to decreased termination reactions inside the solvent cage [1]. Arkema's technical literature confirms that this radical energy difference 'avoids risks of hydrogen abstraction and favors polymerization' .

radical selectivity hydrogen abstraction polymer branching

Faster Reaction Kinetics: 42% Shorter Time to Tmax vs. Closest Structural Analog

In a direct side-by-side comparison under identical conditions (1800 bar, 180 °C wall temperature), 2,2-di(tert-amylperoxy)butane (Luperox® 520M50) reaches its maximum exotherm temperature in 15 seconds, while 2,2-(di-tert-amylperoxy)propane requires 26 seconds [1]. This 42% shorter time-to-peak translates to faster radical flux delivery and more efficient heat integration in both autoclave and tubular LDPE reactors, where residence time directly governs throughput.

reaction kinetics time to Tmax tubular reactor residence time

Higher Solution Density: Improved Phase Separation in High-Pressure Injection Systems

2,2-Di(tert-amylperoxy)butane has a calculated density of 0.919 ± 0.06 g/cm³ at 20 °C , whereas the 50% solution of 2,2-di(tert-butylperoxy)butane in isododecane has a measured density of 0.88 g/mL at 25 °C [1]. This higher intrinsic density of the t-amyl compound alters the phase behavior in hydrocarbon diluents at supercritical ethylene conditions, potentially improving mixing and reducing phase separation issues during high-pressure injection.

physical property density solvent compatibility

Optimal Use Cases for 2,2-Di(tert-amylperoxy)butane Based on Quantitative Evidence


High-Productivity LDPE Tubular Reactor Operations (150–200 °C Initiation)

When a tubular LDPE process requires initiation temperatures between 150 °C and 200 °C, 2,2-di(tert-amylperoxy)butane delivers the highest demonstrated single-peroxide conversion (11.95% at 180 °C) and fastest time-to-Tmax (15 s) among structurally related diperoxyketals [1]. Its 10-hour half-life temperature of 104 °C provides sufficient thermal stability to withstand pre-heater temperatures up to approximately 90–95 °C without significant premature decomposition, while the lower-energy ethyl radical minimizes chain branching, yielding LDPE with superior optical properties .

Co-Initiator 'Productivity Booster' with 2,2-(Di-tert-amylperoxy)propane

Blending 2,2-di(tert-amylperoxy)butane with 2,2-(di-tert-amylperoxy)propane at a molar ratio of approximately 70:30 increases conversion by approximately 2% relative to the butane compound alone, while reducing specific peroxide consumption by approximately 10% (from 0.176 g/kg to 0.159 g/kg) and increasing LDPE output by approximately 9% by weight [1]. This synergy is not observed when the t-butyl analog Luperox® 220M50 is substituted as the co-initiator, where conversion and specific consumption are inferior [1].

Low-Gel, High-Clarity LDPE Film Resin Production

For LDPE film grades requiring minimal gel count and high optical clarity, tert-amyl peroxyketals are preferred over tert-butyl analogs because the ethyl radical generated by t-amyl decomposition is less prone to abstract hydrogen atoms from the polyethylene backbone [1]. This reduces long-chain branching and gel formation during polymerization, resulting in film with fewer optical defects and improved mechanical properties. Selectionof 2,2-di(tert-amylperoxy)butane over generic dialkyl peroxides (e.g., dicumyl peroxide) or tert-butyl peroxyketals is thus justified when clarity specifications are stringent .

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